3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one
Description
3-(2-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a hydroxyl group at position 5.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHOSPYXVIASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the chromen-4-one moiety. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(2-Ethoxyphenoxy)-7-oxo-chromen-4-one.
Reduction: Formation of 3-(2-Ethoxyphenoxy)-7-hydroxy-dihydrochromen-4-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxyphenoxy group.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its potential therapeutic benefits .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The chromen-4-one scaffold is highly versatile, with modifications at positions 3, 7, and 8 significantly altering physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl analog () exhibits potent acetylcholinesterase inhibition, attributed to the electron-withdrawing fluorine enhancing binding to the enzyme’s active site . Methoxy vs. Chlorinated Derivatives: DCHC () with dichlorophenyl substituents activates SIRT1, suggesting halogenation may enhance interactions with hydrophobic protein pockets .
Synthetic Accessibility: Compounds like 5a–5d () are synthesized via Mannich reactions, yielding high-purity products (73–83% yields) . In contrast, the target compound’s ethoxyphenoxy group may require more complex etherification steps. Medicarpin synthesis () involves demethylation and cyclization, highlighting the impact of substituent stability on reaction pathways .
Physicochemical Properties: The dimethylaminomethyl group in 5a increases solubility in polar solvents, whereas the ethoxyphenoxy group in the target compound may enhance membrane permeability due to its lipophilic nature .
Biological Activity
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, specifically the chromone derivatives, has garnered attention for its potential biological activities. This compound features a unique structural configuration characterized by a chromen-4-one backbone with specific substitutions that enhance its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural uniqueness arises from the presence of both ethoxy and hydroxy groups, which contribute to its distinct chemical properties and potential biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antioxidant Activity :
- This compound is known for its ability to scavenge free radicals, thereby reducing oxidative stress. Flavonoids, in general, are recognized for their antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS) .
-
Anti-inflammatory Properties :
- Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
-
Anticancer Activity :
- Preliminary investigations have shown that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins . The compound's structural features may enhance its efficacy against various cancer cell lines.
The mechanism of action of this compound involves its interaction with multiple molecular targets. Key mechanisms include:
- Free Radical Scavenging : The compound acts as an antioxidant by neutralizing free radicals.
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar flavonoids is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxyflavone | Hydroxy at 7-position | Strong antioxidant activity |
| Quercetin | Multiple hydroxyl groups | Anti-inflammatory and anticancer properties |
| Apigenin | Hydroxy at 4' position | Neuroprotective effects |
The presence of the ethoxy substitution in this compound potentially enhances its lipophilicity compared to other flavonoids, influencing its absorption and bioavailability .
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound:
-
Antioxidant Studies :
- In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging methods, indicating its potential as a natural antioxidant .
- Anti-inflammatory Studies :
- Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
